(S)-2-methylazetidine hemioxalate

Description

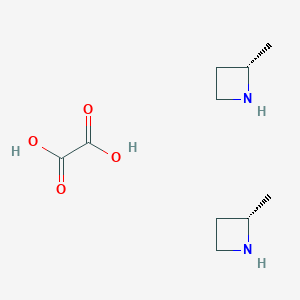

(S)-2-Methylazetidine hemioxalate is a chiral azetidine derivative complexed with oxalic acid in a 1:2 stoichiometric ratio. The (S)-configuration at the 2-methyl group introduces stereochemical specificity, critical for interactions in biological systems. Hemioxalate salts are often employed to enhance solubility and stability in drug formulations.

Properties

Molecular Formula |

C10H20N2O4 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S)-2-methylazetidine;oxalic acid |

InChI |

InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-3-5-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t2*4-;/m00./s1 |

InChI Key |

XWYNYLFJRXMTSR-SCGRZTRASA-N |

Isomeric SMILES |

C[C@H]1CCN1.C[C@H]1CCN1.C(=O)(C(=O)O)O |

Canonical SMILES |

CC1CCN1.CC1CCN1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylazetidine hemioxalate typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-methylazetidine.

Formation of Hemioxalate Salt: The chiral precursor is reacted with oxalic acid to form the hemioxalate salt. This reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of the chiral precursor are synthesized using catalytic asymmetric synthesis.

Purification: The crude product is purified using crystallization or chromatography techniques.

Formation of Hemioxalate Salt: The purified chiral precursor is then converted to the hemioxalate salt using oxalic acid in a suitable solvent.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylazetidine hemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

Chemical Synthesis

(S)-2-methylazetidine hemioxalate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

- Building Block for Complex Molecules : The compound can be used to synthesize functionalized azetidines through reactions such as cycloadditions and alkylations. For example, recent studies have demonstrated the successful synthesis of densely substituted azetidines from various substrates using visible light-enabled methods, achieving high yields under mild conditions .

Biological Research

The biological activities of this compound are being actively investigated, particularly concerning its potential therapeutic applications.

- Enzyme Inhibition and Receptor Binding : The compound has been studied for its interactions with biological targets, including enzymes and receptors. Research indicates that azetidine derivatives can exhibit selective binding to nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders . Additionally, the modulation of nAChR activity may have implications for treating conditions such as depression and nicotine dependence .

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that azetidine derivatives possess antimicrobial and anticancer activities. For instance, compounds related to azetidines have shown significant efficacy against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents .

Medicinal Chemistry

The potential of this compound in medicinal chemistry is underscored by its role in drug development.

- Therapeutic Applications : Ongoing research aims to elucidate the compound's mechanism of action in targeting specific diseases. Its ability to modulate receptor activity suggests applications in treating neurological disorders and possibly other conditions related to neurotransmitter systems .

Material Science

In addition to its chemical and biological applications, this compound is also explored for its utility in material science.

- Catalyst Development : The compound's stability and solubility make it an attractive candidate for use as a catalyst in various chemical processes. Its application in developing new materials could lead to advancements in polymer science and nanotechnology.

Data Table: Summary of Applications

Case Studies

- Synthesis of Functionalized Azetidines : A study demonstrated the efficient synthesis of functionalized azetidines using this compound as a precursor. The method involved a [2+2] cycloaddition under visible light conditions, yielding products with high diastereoselectivity and functional diversity .

- Biological Evaluation : Research on azetidine derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting IC50 values lower than standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the azetidine scaffold.

- Therapeutic Potential : Investigations into the antidepressant-like effects of azetidine derivatives revealed their ability to selectively modulate nAChR function, suggesting a pathway for developing treatments for nicotine dependence and related mood disorders .

Mechanism of Action

The mechanism of action of (S)-2-methylazetidine hemioxalate involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds, emphasizing azetidine derivatives, spirocyclic amines, and hemioxalate salts:

Comparative Analysis

Ring Size and Hybridization

- This compound features a four-membered azetidine ring, whereas spirocyclic analogues (e.g., 2-oxa-7-azaspiro[3.5]nonane) incorporate larger, fused rings (e.g., spiro[3.5]nonane).

- Spirocyclic compounds (e.g., 2-oxa-7-azaspiro[3.5]nonane) combine nitrogen and oxygen heteroatoms, improving hydrogen-bonding capacity and solubility, which is advantageous in crystallography and formulation .

Functional Group Modifications

- Boc-protected derivatives (e.g., 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate) exhibit enhanced stability during synthesis but require deprotection for biological activity, adding steps to drug development workflows .

- The 2-methyl substituent in (S)-2-methylazetidine introduces stereoelectronic effects that can modulate binding affinity in chiral environments, a feature absent in non-methylated analogues .

Solubility and Stability

- Hemioxalate salts generally improve aqueous solubility compared to free bases. For example, 2-oxa-7-azaspiro[3.5]nonane hemioxalate is reported to have superior solubility in polar solvents, critical for in vitro assays .

- Boc-protected spirocycles (e.g., 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate) are typically lipophilic, favoring blood-brain barrier penetration but requiring formulation optimization .

Q & A

Q. What are the primary methods for synthesizing (S)-2-methylazetidine hemioxalate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves ring-opening reactions of azetidine precursors or enantioselective catalysis to achieve the (S)-configuration. Key variables include solvent polarity (e.g., methanol vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants like oxalic acid for salt formation. Purity is monitored via HPLC with chiral columns or polarimetry . For optimization, fractional factorial designs can systematically test variables, while in-situ NMR tracks intermediate formation .

Q. How is the enantiomeric purity of this compound validated?

Methodological Answer: Chiral resolution via HPLC using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases is standard. Complementary methods include circular dichroism (CD) spectroscopy to confirm absolute configuration and X-ray crystallography for definitive stereochemical assignment. Cross-validation with computational simulations (DFT-based optical rotation predictions) reduces ambiguity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify proton environments and carbonyl groups; N NMR distinguishes azetidine ring nitrogen.

- IR : Confirms oxalate salt formation via C=O stretches (~1700 cm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and fragmentation patterns.

- XRD : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) in this compound be resolved during refinement?

Methodological Answer: Twinned crystals require twin-law identification using SHELXL’s TWIN and BASF commands. For disorder, split-atom models with constrained occupancy (e.g., PART and EADP ) are applied. High-resolution data (>1.0 Å) and Hirshfeld surface analysis improve electron density maps. Cross-validation with R ensures model robustness . If contradictions persist, synchrotron radiation or low-temperature data collection reduces thermal motion artifacts .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

Methodological Answer:

- Solubility : Compare COSMO-RS predictions with experimental shake-flask assays (pH 7.4 buffer). Discrepancies may arise from neglected ion-pairing effects.

- Reactivity : Validate DFT-calculated transition states with kinetic isotope effects (KIEs) or substituent-tuning experiments.

- Statistical Tools : Use Bland-Altman plots or Deming regression to quantify systematic biases .

Q. How can mechanistic studies differentiate between competing pathways in this compound degradation?

Methodological Answer: Isotopic labeling (O in oxalate) tracks degradation products via LC-MS. Kinetic profiling under varied pH/temperature identifies rate-determining steps. For acid-catalyzed hydrolysis, Marcus theory-based linear free-energy relationships (LFERs) correlate protonation states with activation energies. In-situ Raman spectroscopy monitors real-time bond cleavage .

Data Analysis & Reporting

Q. What are best practices for reconciling conflicting crystallographic and spectroscopic data in structural assignments?

Methodological Answer: Apply CONFLEX or Mercury software to overlay XRD-derived structures with NMR chemical shift predictions (e.g., ACD/Labs). Discrepancies in dihedral angles may indicate dynamic equilibria in solution. If unresolved, variable-temperature NMR or solid-state NMR bridges the gap between crystalline and solution states .

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

Methodological Answer: Use structure-activity relationship (SAR) matrices:

- Core Modifications : Introduce substituents at the azetidine nitrogen or oxalate moiety.

- Assays : Prioritize target-specific screens (e.g., kinase inhibition) paired with cytotoxicity profiling (MTT assays).

- Data Validation : Apply false discovery rate (FDR) correction for high-throughput datasets and orthogonal assays (SPR vs. ITC) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.